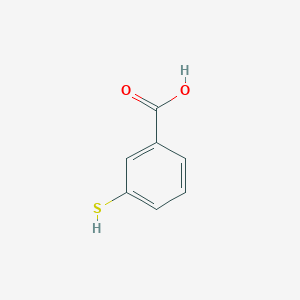
3-巯基苯甲酸
概述
描述
3-Mercaptobenzoic acid is an organic compound with the chemical formula C₇H₆O₂S. It is a derivative of benzoic acid, where a mercapto group (-SH) is substituted at the third position of the benzene ring. This compound is known for its aromatic smell and is generally found as a yellow crystalline solid . It is soluble in alcohol and ammonia but insoluble in water .
科学研究应用
3-Mercaptobenzoic acid is widely used in various scientific research fields:
作用机制
Target of Action
It’s known that mercaptobenzoic acids can interact with metal nanoparticles, suggesting potential interactions with metalloproteins or other metal-containing biological targets .
Mode of Action
It’s known that mercaptobenzoic acids can bind to metal surfaces through their thiol groups . This could potentially influence the activity of metal-containing biological targets.
Biochemical Pathways
One study suggests that mercaptobenzoic acids can be involved in the biosynthesis of certain flavor compounds in strawberries .
Result of Action
Its ability to bind to metal surfaces suggests it could potentially influence the activity of metal-containing biological targets .
Action Environment
The action, efficacy, and stability of 3-Mercaptobenzoic acid can be influenced by various environmental factors. For example, the pH and presence of metal ions could affect its ability to bind to metal surfaces . Additionally, factors such as temperature and the presence of other molecules could also influence its stability and activity.
生化分析
Biochemical Properties
The biochemical properties of 3-Mercaptobenzoic acid are not fully understood. It is known that the mercapto group (-SH) in 3-Mercaptobenzoic acid can interact with various biomolecules. For instance, it has been used in the synthesis of copper nanoclusters, where it exhibits different physical and optical properties .
Cellular Effects
The cellular effects of 3-Mercaptobenzoic acid are not well-documented. It is known that the compound can interact with various cellular processes. For example, it has been used in the synthesis of copper nanoclusters, which have been shown to exhibit different physical and optical properties .
Molecular Mechanism
The molecular mechanism of 3-Mercaptobenzoic acid is not fully understood. It is known that the compound can interact with various biomolecules. For instance, it has been used in the synthesis of copper nanoclusters, where it exhibits different physical and optical properties .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Mercaptobenzoic acid in laboratory settings are not well-documented. It is known that the compound can interact with various cellular processes. For example, it has been used in the synthesis of copper nanoclusters, which have been shown to exhibit different physical and optical properties .
Dosage Effects in Animal Models
The effects of 3-Mercaptobenzoic acid at different dosages in animal models are not well-documented. It is known that the compound can interact with various cellular processes. For example, it has been used in the synthesis of copper nanoclusters, which have been shown to exhibit different physical and optical properties .
Metabolic Pathways
The metabolic pathways involving 3-Mercaptobenzoic acid are not well-documented. It is known that the compound can interact with various cellular processes. For example, it has been used in the synthesis of copper nanoclusters, which have been shown to exhibit different physical and optical properties .
Transport and Distribution
The transport and distribution of 3-Mercaptobenzoic acid within cells and tissues are not well-documented. It is known that the compound can interact with various cellular processes. For example, it has been used in the synthesis of copper nanoclusters, which have been shown to exhibit different physical and optical properties .
Subcellular Localization
The subcellular localization of 3-Mercaptobenzoic acid is not well-documented. It is known that the compound can interact with various cellular processes. For example, it has been used in the synthesis of copper nanoclusters, which have been shown to exhibit different physical and optical properties .
准备方法
Synthetic Routes and Reaction Conditions
3-Mercaptobenzoic acid can be synthesized through the reduction of p-nitrobenzoic acid. A common method involves using hydrogen as a reducing agent under acidic conditions . Another approach is the reduction of 3-nitrobenzoic acid using tin and hydrochloric acid, followed by acidification to yield 3-mercaptobenzoic acid .
Industrial Production Methods
Industrial production methods for 3-mercaptobenzoic acid typically involve large-scale reduction processes. These methods often use catalytic hydrogenation techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the product and minimize impurities .
化学反应分析
Types of Reactions
3-Mercaptobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the mercapto group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic conditions.
Major Products
Oxidation: Disulfides are the major products.
Reduction: Thiols are formed.
Substitution: Various substituted benzoic acids are produced depending on the reagents used.
相似化合物的比较
Similar Compounds
4-Mercaptobenzoic acid: Similar to 3-mercaptobenzoic acid but with the mercapto group at the fourth position.
2-Mercaptobenzoic acid: The mercapto group is at the second position, leading to different chemical properties.
Thiosalicylic acid: Contains both a mercapto and a carboxyl group, similar to 3-mercaptobenzoic acid.
Uniqueness
3-Mercaptobenzoic acid is unique due to the position of the mercapto group, which influences its reactivity and interaction with other molecules. This positional difference affects its solubility, melting point, and overall chemical behavior compared to its isomers .
属性
IUPAC Name |
3-sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFDFESMVAIVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197583 | |
| Record name | Benzoic acid, 3-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4869-59-4 | |
| Record name | 3-Mercaptobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4869-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-mercapto- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004869594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4869-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3-MBA readily forms self-assembled monolayers (SAMs) on gold surfaces due to the strong affinity of its thiol group (-SH) for gold. [, ] This interaction leads to the formation of well-ordered, stable layers on gold, which can be further functionalized for various applications, including sensing, catalysis, and surface modification. [, , ]
ANone:
A: Research suggests that the position of the mercapto group influences the strength and directionality of intermolecular interactions. For instance, 2-mercaptobenzoic acid exhibits stronger S-H...S hydrogen bonding compared to 3-mercaptobenzoic acid due to the conformation-locking potential of an intramolecular S...O chalcogen bond. [] This difference in interaction strength can affect properties such as solubility, melting point, and reactivity. []
A: Yes, 3-MBA has been successfully employed as a linker molecule to anchor cadmium selenide (CdSe) quantum dots to titanium dioxide (TiO2) in quantum dot-sensitized solar cells. [] The carboxyl group (-COOH) of 3-MBA binds to TiO2, while the thiol group attaches to the CdSe quantum dots, facilitating efficient electron transfer between the two materials. []
A: Studies utilizing tip-enhanced Raman spectroscopy (TERS) have revealed that 3-MBA undergoes decarboxylation on gold nanoplates (AuNPs) under light irradiation, yielding thiophenol. [, ] This reaction is driven by hot carriers generated from the decay of localized surface plasmon resonances (LSPRs) on the AuNP surface. [] The presence of palladium in bimetallic gold-palladium nanoplates (Au@PdNPs) can alter the reaction pathway, leading to the formation of 3-mercaptophenylmethanol. []
A: Research indicates that the position of the mercapto group in mercaptobenzoic acid isomers (2-MBA, 3-MBA, 4-MBA) can influence the surface plasmon-catalyzed reaction on silver sol. [] This effect is attributed to variations in the interaction strength between the mercapto group and the silver substrate, ultimately impacting the efficiency of "hot electron" generation and subsequent bond breaking within the molecule. []
A: Yes, 3-MBA functionalized gold nanoparticles have demonstrated potential in the selective recognition and colorimetric detection of cyhalothrin, a pyrethroid insecticide. [] The presence of cyhalothrin induces aggregation of the nanoparticles, resulting in a visually detectable color change. [] This approach highlights the potential of 3-MBA-modified nanomaterials for sensing applications.
ANone: Various analytical techniques are employed for the characterization and quantification of 3-MBA, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information and can differentiate between isomers of mercaptobenzoic acid. [, ]
- Infrared (IR) spectroscopy: Identifies functional groups and can be used to analyze the formation of SAMs on metal surfaces. [, ]
- Surface-Enhanced Raman Spectroscopy (SERS): Offers enhanced sensitivity for studying molecules adsorbed on metal surfaces and can elucidate reaction mechanisms. [, , ]
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Enables separation and sensitive detection of 3-MBA and its derivatives in complex mixtures. []
ANone: The choice of alternative compounds depends heavily on the specific application. For instance:
- In the context of gold nanoparticle functionalization, other thiol-containing molecules like 4-mercaptobenzoic acid (4-MBA) or different chain lengths of alkanethiols can be used depending on the desired surface properties. [, ]
- For linking quantum dots to TiO2 in solar cells, alternative bifunctional linker molecules with varying aromatic ring structures and distances between anchoring groups have been investigated, each offering different electron transfer efficiencies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

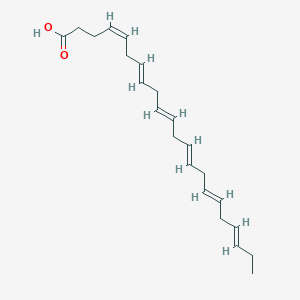

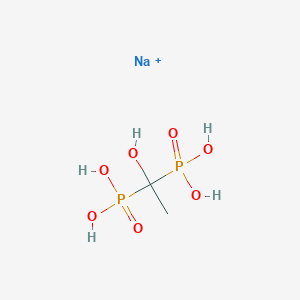
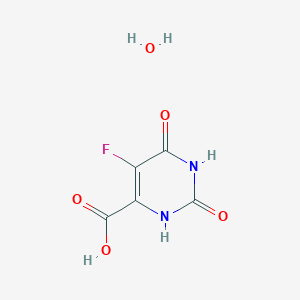
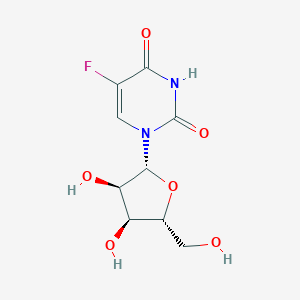
![6-bromo-5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B13575.png)

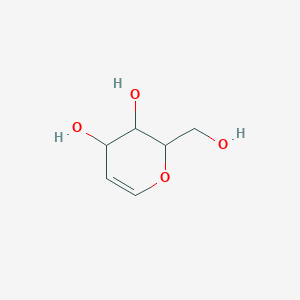


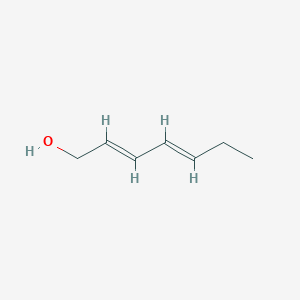


![6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B13595.png)
